Benzoic acid, 4,4'-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt
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Overview
Description
Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) involves multiple steps. The initial step typically includes the formation of the benzoic acid derivative, followed by the introduction of the dimethoxybenzylidene group. The final steps involve the addition of the trioxohexahydropyrimidinyl group and the nitro groups, followed by the formation of the dipotassium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Various substitution reactions can take place, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are common reagents.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The benzoic acid core can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,4-dimethoxy-
- Benzoic acid, 3,4-dimethoxy-, methyl ester
Uniqueness
What sets Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
78472-95-4 |
---|---|
Molecular Formula |
C27H16K2N4O13 |
Molecular Weight |
682.6 g/mol |
IUPAC Name |
dipotassium;4-[3-(4-carboxylato-3-nitrophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate |
InChI |
InChI=1S/C27H18N4O13.2K/c1-43-21-8-3-13(10-22(21)44-2)9-18-23(32)28(14-4-6-16(25(34)35)19(11-14)30(39)40)27(38)29(24(18)33)15-5-7-17(26(36)37)20(12-15)31(41)42;;/h3-12H,1-2H3,(H,34,35)(H,36,37);;/q;2*+1/p-2 |
InChI Key |
IISCFYNLVBFYID-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-])OC.[K+].[K+] |
Origin of Product |
United States |
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